![molecular formula C17H19NO2 B15174484 2-{[(1R)-1-(4-Methoxyphenyl)but-3-en-1-yl]amino}phenol CAS No. 919114-05-9](/img/structure/B15174484.png)
2-{[(1R)-1-(4-Methoxyphenyl)but-3-en-1-yl]amino}phenol
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Overview
Description
2-{[(1R)-1-(4-Methoxyphenyl)but-3-en-1-yl]amino}phenol is an organic compound characterized by the presence of a methoxyphenyl group and a phenol group connected via a butenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1R)-1-(4-Methoxyphenyl)but-3-en-1-yl]amino}phenol typically involves the reaction of 4-methoxyphenylbut-3-en-1-amine with phenol under specific conditions. One common method involves refluxing the reactants in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(1R)-1-(4-Methoxyphenyl)but-3-en-1-yl]amino}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The double bond in the butenyl chain can be reduced to form saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated amines and alcohols.
Substitution: Various substituted phenols and amines.
Scientific Research Applications
2-{[(1R)-1-(4-Methoxyphenyl)but-3-en-1-yl]amino}phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its interaction with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[(1R)-1-(4-Methoxyphenyl)but-3-en-1-yl]amino}phenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol
Uniqueness
2-{[(1R)-1-(4-Methoxyphenyl)but-3-en-1-yl]amino}phenol is unique due to its specific structural features, such as the combination of a methoxyphenyl group and a phenol group connected via a butenyl chain. This unique structure contributes to its distinct chemical and biological properties, setting it apart from similar compounds .
Properties
CAS No. |
919114-05-9 |
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Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-[[(1R)-1-(4-methoxyphenyl)but-3-enyl]amino]phenol |
InChI |
InChI=1S/C17H19NO2/c1-3-6-15(13-9-11-14(20-2)12-10-13)18-16-7-4-5-8-17(16)19/h3-5,7-12,15,18-19H,1,6H2,2H3/t15-/m1/s1 |
InChI Key |
ITVGNXRQCFQQET-OAHLLOKOSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H](CC=C)NC2=CC=CC=C2O |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC=C)NC2=CC=CC=C2O |
Origin of Product |
United States |
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